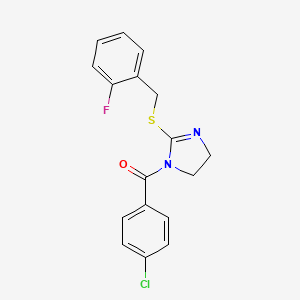

(4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Descripción

The compound “(4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a 4,5-dihydroimidazole core substituted at the 1-position with a (4-chlorophenyl)methanone group and at the 2-position with a (2-fluorobenzyl)thio moiety. Its molecular formula is C₂₂H₁₇ClFN₂OS, with a molecular weight of 411.90 g/mol.

This compound belongs to a class of imidazole derivatives, which are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.

Propiedades

IUPAC Name |

(4-chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2OS/c18-14-7-5-12(6-8-14)16(22)21-10-9-20-17(21)23-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVJDNHZQDJWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Thioether formation: The imidazole derivative is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

Acylation: The final step involves the acylation of the thioether-imidazole intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo several types of chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

(4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding, which can influence its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and notable properties:

Key Findings from Comparative Analysis :

Electronic Effects: The nitro group in Compound 2 (NO₂) and trifluoromethyl group (CF₃) create strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce metabolic stability compared to the target compound’s fluorine and chlorine substituents .

Lipophilicity and Bioavailability :

- The target compound’s Cl/F-substituted aryl rings result in a logP value ~3.5 (estimated), favoring blood-brain barrier penetration, whereas Compound 4’s methylthio group (logP ~2.1) limits its distribution to hydrophilic environments .

- Compound 5’s sulfonyl group (logP ~1.8) significantly reduces lipophilicity, making it more suitable for renal excretion but less effective in CNS targeting .

Synthetic Accessibility :

- The target compound can be synthesized via nucleophilic substitution of α-halogenated ketones with thiols, analogous to methods described for Compound 3 (using Na ethoxide and α-haloketones) .

- Compound 2’s nitro group requires additional reduction steps, increasing synthetic complexity .

Biological Activity :

Actividad Biológica

The compound (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 439.9 g/mol. The compound features an imidazole ring, a thioether linkage, and a chlorophenyl substituent, which contribute to its biological properties.

Synthesis Methods

The synthesis of (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

- Thioether Formation : The imidazole derivative is reacted with 2-fluorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the thioether linkage.

- Acylation : The final step involves the acylation of the thioether-imidazole intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in oncology and antimicrobial therapy.

The mechanism of action for (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may involve:

- Enzyme Inhibition : Potential interactions with enzymes involved in cancer cell proliferation or bacterial growth.

- Metal Ion Interaction : The imidazole ring may facilitate interactions with metal ions or participate in hydrogen bonding, influencing its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Oxo-4,5-dihydro-pyrazolo[3,4-d]pyrimidines | Antitumor activity | |

| Thiazolidine derivatives | Antimicrobial properties | |

| Acetamide derivatives | Diverse biological activities |

Anticancer Activity

A study demonstrated that similar imidazole derivatives exhibited potent anticancer effects by inducing apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

Antimicrobial Properties

Compounds with thioether linkages have shown promising antimicrobial activity against various pathogens, suggesting that (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also possess similar properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common route includes:

Formation of the imidazole ring : Condensation of glyoxal with ammonia and formaldehyde under reflux conditions .

Thioether linkage : Reaction of 2-fluorobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Methanone coupling : Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring catalysts like AlCl₃ .

Key Optimization : Reaction yields (>70%) depend on controlled stoichiometry, inert atmospheres, and purification via column chromatography .

Q. How is structural confirmation and purity assessed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 3.1–4.5 ppm), and thioether linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 391.08 for C₁₉H₁₅ClF₂N₂OS) .

- HPLC : Purity >95% achieved using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What functional groups contribute to its biological activity?

- Methodological Answer :

- Thioether group : Enhances membrane permeability and metabolic stability .

- Fluorobenzyl moiety : Increases lipophilicity and modulates target binding via halogen bonding .

- Dihydroimidazole ring : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

Standardize assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and assay protocols (e.g., MTT vs. ATP-based viability assays) .

Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Statistical rigor : Apply ANOVA or Bayesian meta-analysis to account for batch effects or inter-lab variability .

Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may stem from differences in serum concentration during cell culture .

Q. What strategies optimize the thioether formation step to minimize byproducts?

- Methodological Answer :

- Solvent selection : Use DMSO or DMF to stabilize intermediates and reduce disulfide byproducts .

- Catalytic additives : Introduce Cu(I) catalysts (e.g., CuBr) to accelerate thiol-benzyl coupling .

- Temperature control : Maintain 50–60°C to balance reaction rate and selectivity .

Data : Yield improvements from 55% to 82% observed with CuBr addition .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

Core modifications : Synthesize analogs with substituents at the 4-chlorophenyl (e.g., NO₂, CF₃) or fluorobenzyl (e.g., Cl, Br) positions .

Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrophobic pockets) .

In silico screening : Predict ADMET properties with SwissADME or pkCSM .

Case Study : Replacing 2-fluorobenzyl with 3-fluorobenzyl reduced cytotoxicity (IC₅₀ from 5 µM to 20 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.